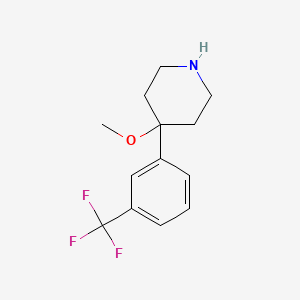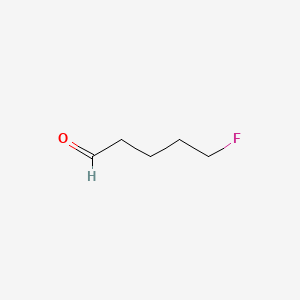
Sepiumol A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sepiumol A is a natural product that has garnered attention in the field of life sciences researchThe compound is cataloged under the number TN6295 and has the CAS number 2411999-52-3 .
Preparation Methods
The preparation of Sepiumol A involves several synthetic routes and reaction conditions. While specific details on the synthesis of this compound are limited, general methods for preparing similar natural products often include:
Extraction from natural sources: This involves isolating the compound from plants or other biological materials using solvents and purification techniques.
Chemical synthesis: This method involves constructing the compound through a series of chemical reactions, often starting from simpler organic molecules.
Industrial production methods for such compounds typically involve scaling up these laboratory techniques to produce larger quantities while maintaining purity and consistency.
Chemical Reactions Analysis
Sepiumol A, like many natural products, can undergo various chemical reactions. These include:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves replacing one functional group with another, often using reagents like halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Sepiumol A has a wide range of applications in scientific research, including:
Chemistry: It is used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Researchers use this compound to investigate its effects on biological systems, including its potential as a bioactive compound.
Medicine: There is interest in exploring this compound for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: The compound may be used in the development of new materials or as a precursor in the synthesis of other valuable compounds
Mechanism of Action
The mechanism by which Sepiumol A exerts its effects involves interactions with specific molecular targets and pathways. While detailed studies on this compound are limited, similar compounds often act by:
Binding to enzymes or receptors: This can modulate the activity of these proteins, leading to changes in cellular processes.
Altering gene expression: This can affect the production of proteins and other molecules within cells.
Interacting with cellular membranes: This can influence cell signaling and transport processes
Comparison with Similar Compounds
Sepiumol A can be compared to other natural products with similar structures and properties. Some of these compounds include:
Gliricidia sepium: Known for its applications in agroforestry and soil fertility enhancement.
Azadirachta indica (Neem): Used for its insecticidal and medicinal properties.
Moringa oleifera: Known for its nutritional and medicinal benefits.
What sets this compound apart is its unique chemical structure and the specific biological activities it exhibits, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C24H24O7 |
|---|---|
Molecular Weight |
424.4 g/mol |
IUPAC Name |
2-hydroxy-5-[[2-hydroxy-5-[(2-hydroxy-4-methoxyphenyl)methyl]-4-methoxyphenyl]methyl]-4-methoxybenzaldehyde |
InChI |
InChI=1S/C24H24O7/c1-29-19-5-4-14(20(26)10-19)6-16-7-15(21(27)11-23(16)30-2)8-17-9-18(13-25)22(28)12-24(17)31-3/h4-5,7,9-13,26-28H,6,8H2,1-3H3 |
InChI Key |
ISIUBTXAUJTCIZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)CC2=CC(=C(C=C2OC)O)CC3=CC(=C(C=C3OC)O)C=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


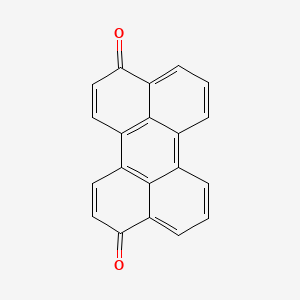
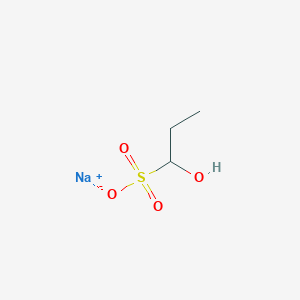
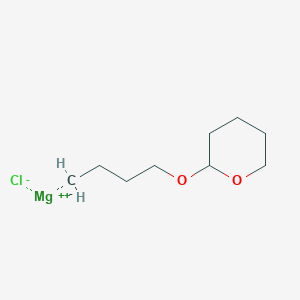

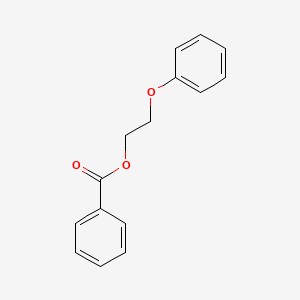
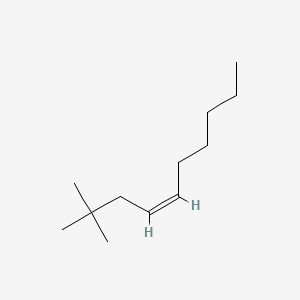
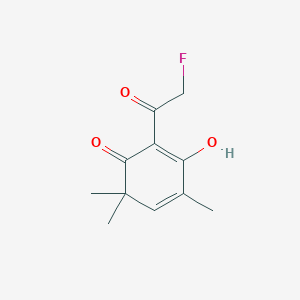
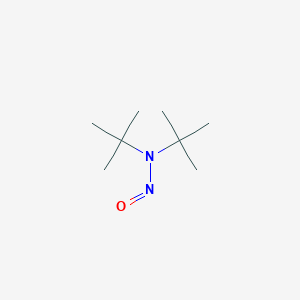
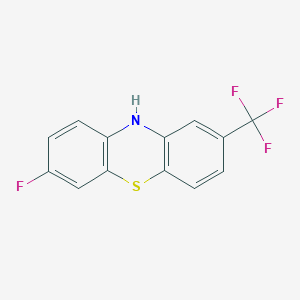
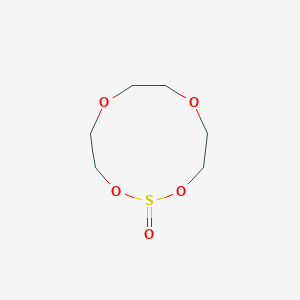
![1-(1,1,2,2,3,3,3-heptafluoropropyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane](/img/structure/B13421981.png)

